molecular formula C21H19IN2O3S B2689800 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide CAS No. 312756-69-7

4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide

Cat. No.: B2689800
CAS No.: 312756-69-7
M. Wt: 506.36
InChI Key: RXHUFUIXRBERRI-UHFFFAOYSA-N
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Description

4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C21H19IN2O3S. It has a molecular weight of 506.357 Da and is known for its complex structure, which includes an iodophenyl group, a sulfamoyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the iodophenyl and sulfamoyl intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site

Properties

IUPAC Name

4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IN2O3S/c1-14-5-3-4-6-19(14)23-21(25)16-7-12-20(15(2)13-16)28(26,27)24-18-10-8-17(22)9-11-18/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHUFUIXRBERRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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